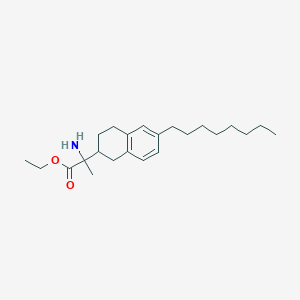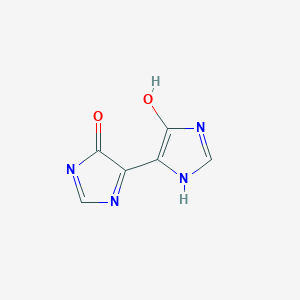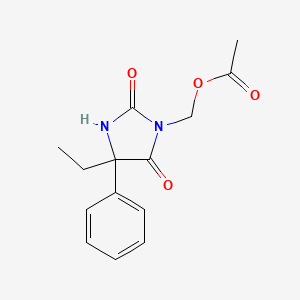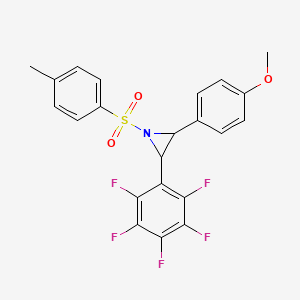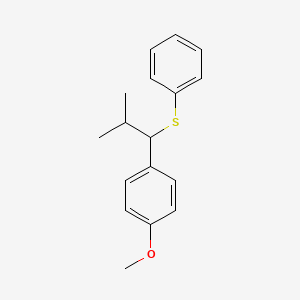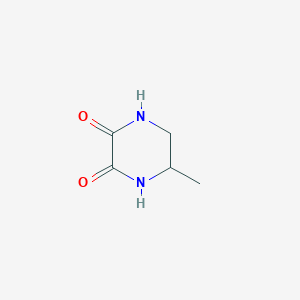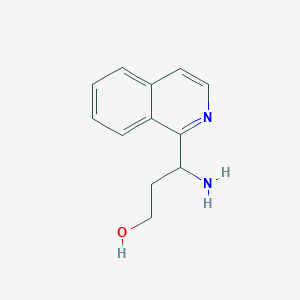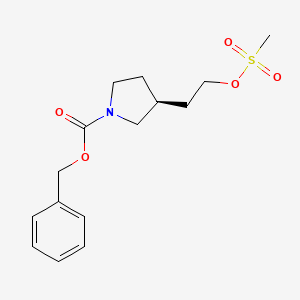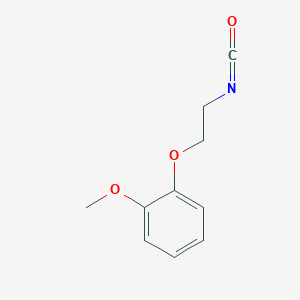
1-(2-Isocyanatoethoxy)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanatoethoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate group attached to an ethoxy and methoxy-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene can be synthesized through the reaction of 1,2-dimethoxyethane with phosgene and methylamine. The reaction typically involves the following steps:
Reaction with Phosgene: 1,2-dimethoxyethane is reacted with phosgene to form an intermediate chloroformate.
Amination: The intermediate is then treated with methylamine to produce the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, such as tertiary amines or metal catalysts.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-(2-Isocyanatoethoxy)-2-methoxybenzene has diverse applications in scientific research:
Polymer Synthesis: Used as a monomer in the production of polyurethanes, which are utilized in coatings, adhesives, and foams.
Surface Modification: Employed to modify surfaces to enhance properties such as hydrophobicity or adhesion.
Drug Delivery Systems: Investigated for its potential in creating drug delivery vehicles due to its reactivity and ability to form stable linkages.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanatoethoxy)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in applications such as polymer synthesis and surface modification .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
775348-87-3 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-(2-isocyanatoethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3 |
Clé InChI |
UDTFSGQNCVKRFE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


